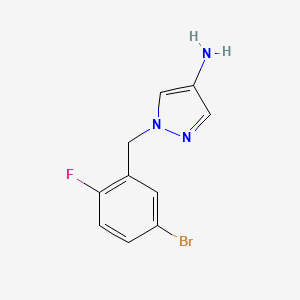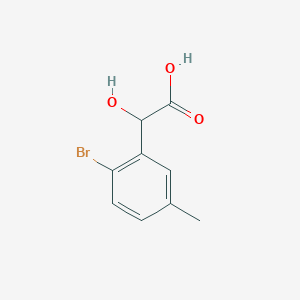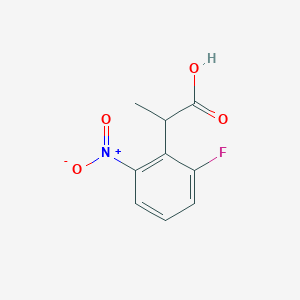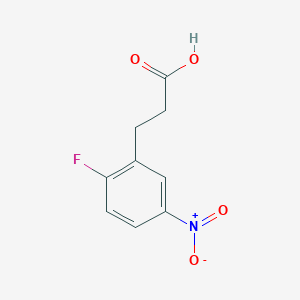
3-(2-Fluoro-5-nitrophenyl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluoro-5-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-5-nitrophenyl)propanoic acid typically involves the nitration of a fluorobenzene derivative followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-5-nitrofluorobenzene.
Grignard Reaction: The nitrofluorobenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylpropanoic acid derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield 3-(2-fluoro-5-nitrophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and Grignard reactions, which enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
3-(2-fluoro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Reduction: 3-(2-fluoro-5-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 3-(2-fluoro-5-nitrophenyl)propanoic acid.
科学研究应用
3-(2-fluoro-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-fluoro-5-nitrophenyl)propanoic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interaction with biological targets. The carboxylic acid group allows for further derivatization and interaction with enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
- 3-(2-fluoro-4-nitrophenyl)propanoic acid
- 3-(2-chloro-5-nitrophenyl)propanoic acid
- 3-(2-fluoro-5-aminophenyl)propanoic acid
Uniqueness
3-(2-fluoro-5-nitrophenyl)propanoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C9H8FNO4 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
3-(2-fluoro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
InChI 键 |
OKDGAVZCEGWDJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



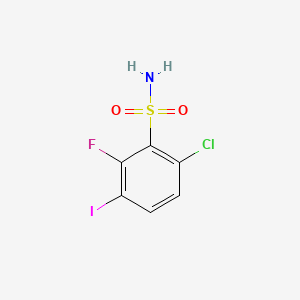
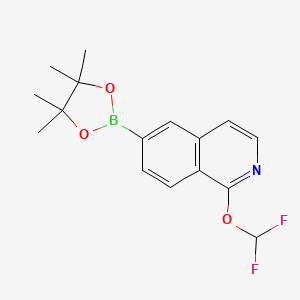
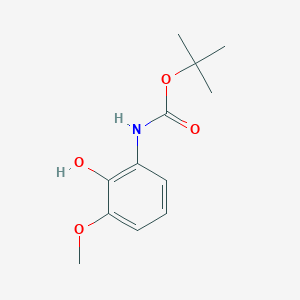
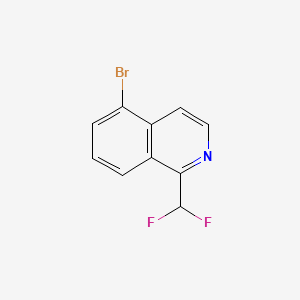
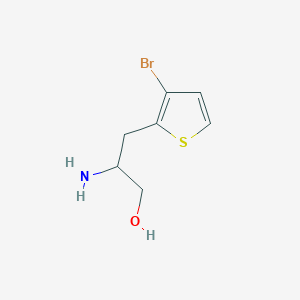
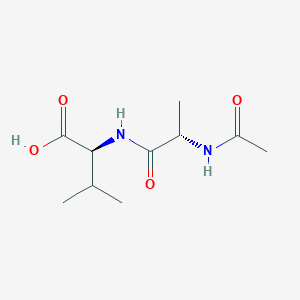
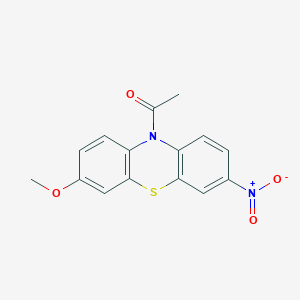
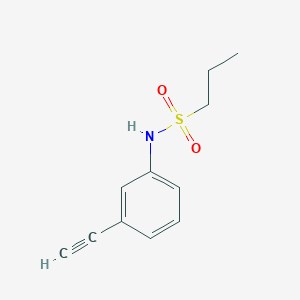
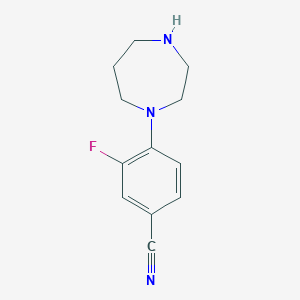
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
